molecular formula C23H28N2O5S B11346694 Ethyl 4-[({1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate

Ethyl 4-[({1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate

Cat. No.: B11346694
M. Wt: 444.5 g/mol
InChI Key: MABNDMGLYMSOAT-UHFFFAOYSA-N
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Description

ETHYL 4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-methylbenzenesulfonyl chloride with piperidine to form 1-[(3-methylphenyl)methanesulfonyl]piperidine. This intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

ETHYL 4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ETHYL 4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl piperidine derivatives and benzoate esters. Examples include:

  • 1-[(4-methylphenyl)methanesulfonyl]piperidine
  • Ethyl 4-aminobenzoate

Uniqueness

ETHYL 4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C23H28N2O5S

Molecular Weight

444.5 g/mol

IUPAC Name

ethyl 4-[[1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C23H28N2O5S/c1-3-30-23(27)20-7-9-21(10-8-20)24-22(26)19-11-13-25(14-12-19)31(28,29)16-18-6-4-5-17(2)15-18/h4-10,15,19H,3,11-14,16H2,1-2H3,(H,24,26)

InChI Key

MABNDMGLYMSOAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC(=C3)C

Origin of Product

United States

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